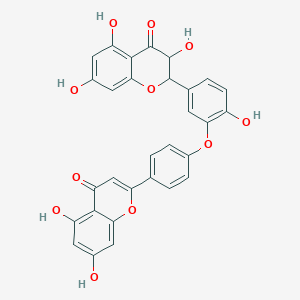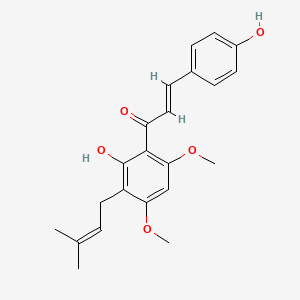
4'-O-methylxanthohumol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-O-methylxanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2' and 4, methoxy group at positions 4' and 6' and a prenyl group at position 3'. It has a role as an EC 1.14.18.1 (tyrosinase) inhibitor. It is an aromatic ether, a member of chalcones and a polyphenol. It derives from a trans-chalcone. It is a conjugate acid of a 4'-O-methylxanthohumol(1-).
4'-O-Methylxanthohumol belongs to the class of organic compounds known as 3-prenylated chalcones. These are chalcones featuring a C5-isoprenoid unit at the 3-position. Thus, 4'-O-methylxanthohumol is considered to be a flavonoid lipid molecule. 4'-O-Methylxanthohumol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4'-O-methylxanthohumol is primarily located in the membrane (predicted from logP). 4'-O-Methylxanthohumol can be biosynthesized from trans-chalcone. Outside of the human body, 4'-O-methylxanthohumol can be found in alcoholic beverages. This makes 4'-O-methylxanthohumol a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Role in Plant Defense Mechanisms
4'-O-methylxanthohumol, a secondary metabolite found in plants, plays a significant role in plant defense. It is involved in the resistance of plants to pests, diseases, and herbicides, and contributes to the allelopathic effects of crops. This compound demonstrates the complex biochemical defense systems in plants, especially in the Gramineae family (Niemeyer, 1988).
Chemopreventive Properties
4'-O-methylxanthohumol is identified as a prominent prenylated flavonoid in hops (Humulus lupulus), an ingredient of beer. Studies indicate its potential as a 'broad-spectrum' cancer chemopreventive agent. The compound exhibits biological activities that suggest potential applications in cancer prevention programs and possibly in the treatment of menopausal symptoms and osteoporosis (Stevens & Page, 2004).
Biotransformation and Biological Activity
Research on the biotransformation of 4'-O-methylxanthohumol has revealed that fungi can metabolize it into glycosides with enhanced biological activities. These metabolites have shown better radical scavenging properties and stronger antiproliferative effects against certain cancer cell lines, compared to the parent compound. This opens avenues for the use of these metabolites in pharmaceutical applications (Tronina et al., 2013).
Biosynthesis in Hop Glandular Trichomes
The biosynthesis of 4'-O-methylxanthohumol in hop glandular trichomes involves specific enzymes, including O-methyltransferases (OMTs). Understanding the genetic and enzymatic pathways that lead to the formation of this compound is crucial for potential biotechnological applications aimed at enhancing its production in hops for brewing and pharmaceutical uses (Nagel et al., 2008).
Propriétés
Numéro CAS |
123316-63-2 |
|---|---|
Nom du produit |
4'-O-methylxanthohumol |
Formule moléculaire |
C22H24O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(E)-1-[2-hydroxy-4,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24O5/c1-14(2)5-11-17-19(26-3)13-20(27-4)21(22(17)25)18(24)12-8-15-6-9-16(23)10-7-15/h5-10,12-13,23,25H,11H2,1-4H3/b12-8+ |
Clé InChI |
UVBDKJHYMQEAQV-XYOKQWHBSA-N |
SMILES isomérique |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C |
SMILES |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C |
SMILES canonique |
CC(=CCC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C |
melting_point |
152-153°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




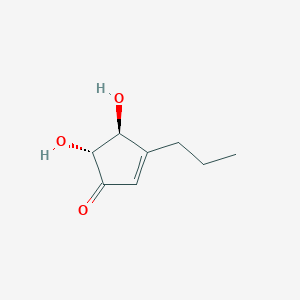
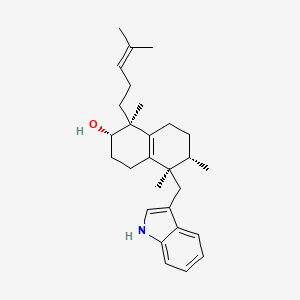
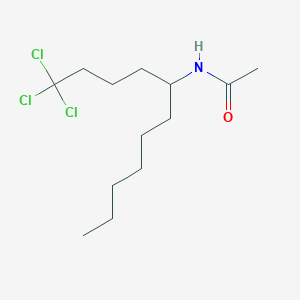
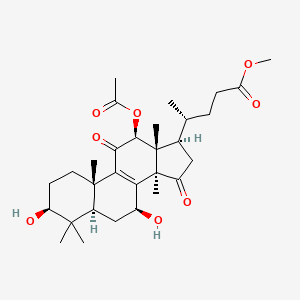
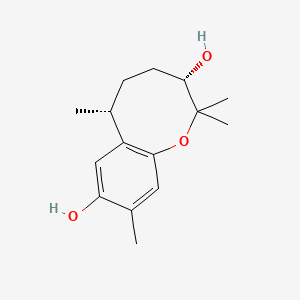
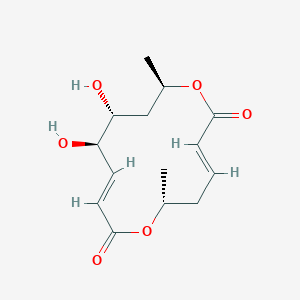
![[5-(4-Fluorophenyl)furan-2-ylcarbonyl]guanidine](/img/structure/B1247306.png)
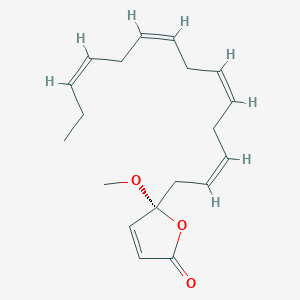
![8-oxo-3-thiomorpholino-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile](/img/structure/B1247310.png)
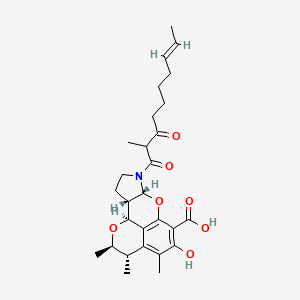
![2-[3-[4-[3-[(5-Methoxy-8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1247316.png)
